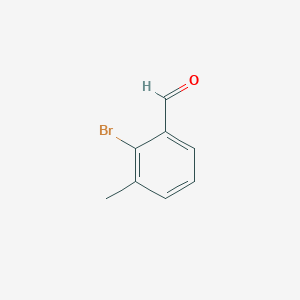

2-Bromo-3-methylbenzaldehyde

Overview

Description

2-Bromo-3-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO . It is used in various industrial processes and is available commercially as a biocide and preservative .

Synthesis Analysis

The synthesis of 2-Bromo-3-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide. The product is then purified by recrystallization to obtain the desired crystalline powder.

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbenzaldehyde is represented by the InChI code 1S/C8H7BrO/c1-6-3-2-4-7 (5-10)8 (6)9/h2-5H,1H3 . The molecular weight of the compound is 199.05 .

Chemical Reactions Analysis

2-Bromo-3-methylbenzaldehyde is involved in various chemical reactions. For instance, it can participate in Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions . It can also undergo Knoevenagel condensation .

Physical And Chemical Properties Analysis

2-Bromo-3-methylbenzaldehyde is a solid under normal conditions . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

2-Bromo-3-methylbenzaldehyde is a valuable intermediate in organic synthesis. It is used in the preparation of various aromatic compounds through Suzuki coupling reactions , which are pivotal in creating complex organic molecules. This compound also serves as a precursor for aza-fused polycyclic quinolines via copper-catalyzed cascade reactions .

Medicinal Chemistry

In medicinal chemistry, 2-Bromo-3-methylbenzaldehyde is utilized in the synthesis of indazoles , which are significant in the development of new pharmaceuticals. These indazoles can exhibit a range of biological activities, including anti-inflammatory and anticancer properties. Moreover, this compound is a key starting material in the total synthesis of the anticancer agent (-)-taxol .

Material Science

The role of 2-Bromo-3-methylbenzaldehyde in material science is linked to its reactivity in polymer synthesis. It can be incorporated into polymers to introduce brominated aromatic units , which are crucial for creating flame-retardant materials. Additionally, its derivatives can be used in the fabrication of organic light-emitting diodes (OLEDs) , enhancing the performance of electronic displays .

Analytical Chemistry

In analytical chemistry, 2-Bromo-3-methylbenzaldehyde is used as a chemical standard or reference compound due to its well-defined properties. It aids in the calibration of instruments and ensures the accuracy of analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Environmental Science

This compound’s applications in environmental science are not as direct but involve its use in environmental testing and monitoring . As a standard in analytical methods, it helps in the detection and quantification of similar organic compounds in environmental samples, contributing to pollution assessment and control .

Industrial Applications

Industrially, 2-Bromo-3-methylbenzaldehyde is used in the synthesis of dyes, pigments, and other fine chemicals. Its brominated moiety makes it a versatile building block for creating compounds with specific optical properties, which are essential in the dye and pigment industry .

Mechanism of Action

Mode of Action

2-Bromo-3-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions . For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these molecules acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Safety and Hazards

2-Bromo-3-methylbenzaldehyde is classified as a hazardous substance . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name |

2-bromo-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQUDJGXCABLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109179-31-9 | |

| Record name | 2-bromo-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydropyrrolo[1,2-a]pyrazin-3(4h)-one](/img/structure/B1282465.png)

![6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B1282476.png)